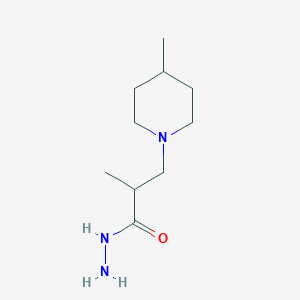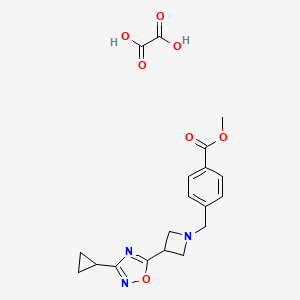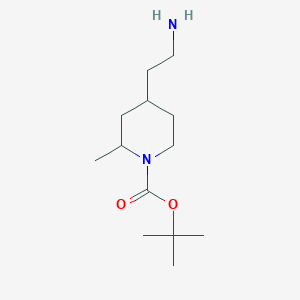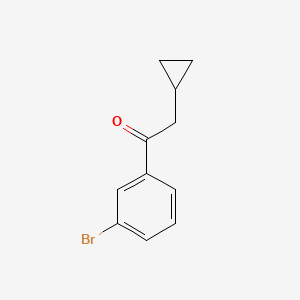
2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.3 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is 1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is a powder that is stored at room temperature .Scientific Research Applications
Molecular Structure and Solution Behavior
The study by E. Matczak-Jon et al. (2005) sheds light on the molecular organization and crystal-packing preferences of heterocyclic amines derivatives, including structures similar to 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. The research highlights the role of topochemical ring modification and intramolecular hydrogen bonds in determining the solid-state organization of these molecules. The study also emphasizes the flexibility and conformational dynamics of these compounds in solution, affected by the placement of substituents on the heterocyclic ring. This insight could be crucial for understanding the behavior of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in various states and its potential applications in material science or pharmaceuticals (E. Matczak-Jon et al., 2005).
Synthesis and Chemical Properties
N. Prévost and M. Shipman (2002) discuss the synthesis of substituted piperidines through radical rearrangement reactions. Although not directly studying 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide, their work offers valuable insights into the synthetic pathways and chemical properties of related piperidine structures. Such synthetic methods and chemical behaviors could be relevant for the synthesis or modification of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in a laboratory setting or for industrial applications (N. Prévost & M. Shipman, 2002).
Optical Properties and Applications
K. Naseema et al. (2012) conducted research on the third order nonlinear optical properties of propane hydrazides, closely related to 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. Their findings indicate potential applications in optical devices like optical limiters and optical switches, suggesting that similar investigations on 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide could uncover valuable applications in the field of photonics and optoelectronics (K. Naseema et al., 2012).
Polymer Science Applications
H. Kricheldorf and J. Awe (1989) studied nematic polyurethanes derived from structures including bipiperidine derivatives, which share features with 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. Their work on the inherent viscosities, thermal stability, and solid-state structures of these polyurethanes could provide a foundation for exploring the use of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in the development of novel polymeric materials with specific mechanical or thermal properties (H. Kricheldorf & J. Awe, 1989).
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVNNCMNCTDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)
![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)
![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

